7-Aminothieno[2,3-c]pyridine-4-carbonitrile
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Overview
Description
7-Aminothieno[2,3-c]pyridine-4-carbonitrile is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Aminothieno[2,3-c]pyridine-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid, which leads to the formation of the desired thienopyridine derivative . Another approach involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to form the thienopyridine structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Aminothieno[2,3-c]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted thienopyridine derivatives.
Scientific Research Applications
7-Aminothieno[2,3-c]pyridine-4-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Aminothieno[2,3-c]pyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved can vary, but common targets include kinases, phosphatases, and other enzymes involved in signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine: Another heterocyclic compound with a similar fused ring system.
Thieno[3,4-b]pyridine: A related compound with a different ring fusion pattern.
Cycloalka[c]pyridine: Compounds with a cycloalkane ring fused to the pyridine ring.
Uniqueness
7-Aminothieno[2,3-c]pyridine-4-carbonitrile is unique due to its specific ring fusion pattern and the presence of both an amino group and a nitrile group. This combination of functional groups and ring structure provides unique reactivity and potential for diverse biological activities .
Properties
Molecular Formula |
C8H5N3S |
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Molecular Weight |
175.21 g/mol |
IUPAC Name |
7-aminothieno[2,3-c]pyridine-4-carbonitrile |
InChI |
InChI=1S/C8H5N3S/c9-3-5-4-11-8(10)7-6(5)1-2-12-7/h1-2,4H,(H2,10,11) |
InChI Key |
QXFAFQXDJLSSCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1C(=CN=C2N)C#N |
Origin of Product |
United States |
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